2-Methyl-1-(1-phenylethyl)piperazine
Overview
Description
2-Methyl-1-(1-phenylethyl)piperazine is a chemical compound that belongs to the piperazine family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(1-phenylethyl)piperazine can be achieved through a simplified procedure for the preparation of monosubstituted piperazine derivatives. This involves a one-pot-one-step reaction from a protonated piperazine without the need for a protecting group. The reactions can proceed at room or higher temperatures in common solvents, involving heterogeneous catalysis by metal ions supported on commercial polymeric resins .
Industrial Production Methods: Industrial production methods for piperazine derivatives often involve the use of microwave reactors to accelerate the synthetic reactions, making them more efficient. This approach has been successfully applied to produce a wide range of monosubstituted piperazines .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-(1-phenylethyl)piperazine undergoes various types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions can vary, but they typically involve standard laboratory techniques and equipment.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new substituted piperazine compounds.
Scientific Research Applications
2-Methyl-1-(1-phenylethyl)piperazine has a wide range of scientific research applications, including:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Studied for its potential biological activities and interactions with various biological targets.
- Medicine : Investigated for its potential therapeutic applications, including its use in the development of new drugs.
- Industry : Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(1-phenylethyl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine moiety is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position for interaction with target macromolecules .
Comparison with Similar Compounds
Similar Compounds:
- Piperazine
- 1-Phenylethylpiperazine
- 2-Methylpiperazine
Uniqueness: 2-Methyl-1-(1-phenylethyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-methyl-1-(1-phenylethyl)piperazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-10-14-8-9-15(11)12(2)13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHHITNORRLRPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.